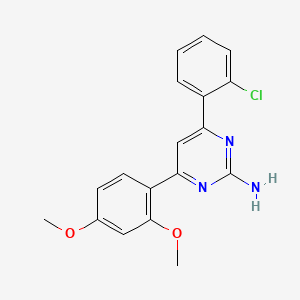

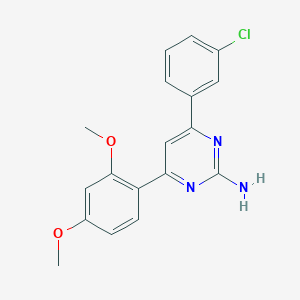

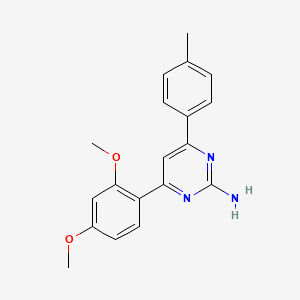

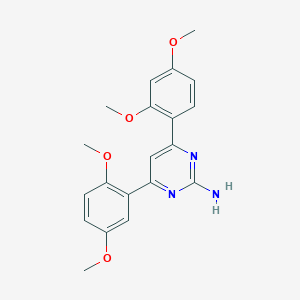

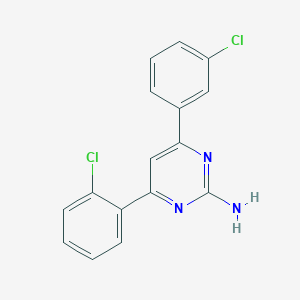

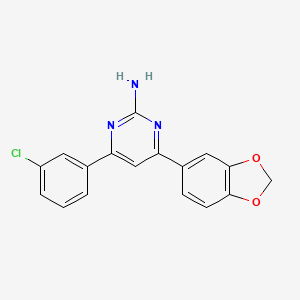

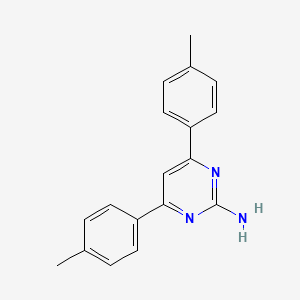

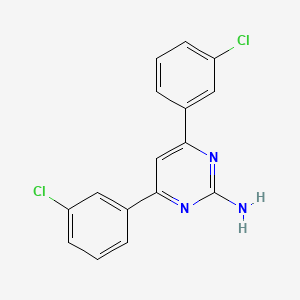

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of ongoing research. For example, an efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are complex and varied. For instance, free radicals can generate different kinds of chemical and biological reactions in the body .科学的研究の応用

Anticancer Agent Development

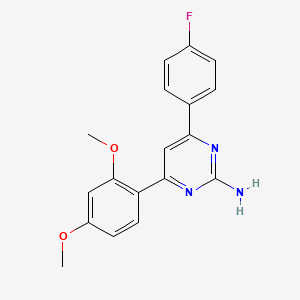

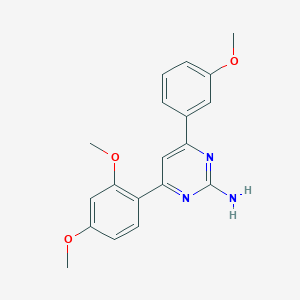

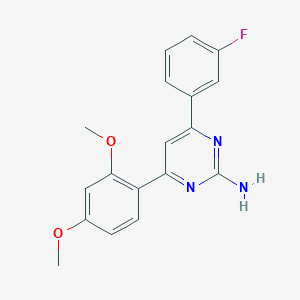

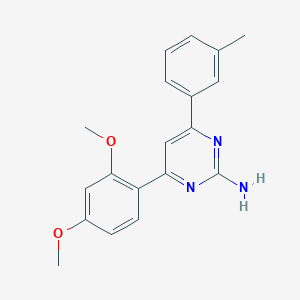

This compound has been studied for its potential as an anticancer agent. Derivatives of 4,6-diphenylpyrimidin-2-amine have shown to inhibit Aurora kinase A, which is crucial for cancer cell proliferation and survival. Specifically, these derivatives can induce apoptosis in cancer cells, making them promising candidates for anticancer drug development .

Aurora Kinase A Inhibition

The inhibition of Aurora kinase A by 4,6-diphenylpyrimidin-2-amine derivatives has been a significant area of research. These compounds can arrest the cell cycle in the G2/M phase, leading to reduced clonogenicity and triggering caspase-mediated apoptotic cell death in human colon cancer cells .

Alzheimer’s Disease Research

Some derivatives of 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine have been theoretically evaluated as potential inhibitors of amyloid-β peptides aggregation. This process is involved in the onset of Alzheimer’s disease, suggesting a possible application in researching therapeutic agents for this condition .

Antitubercular Activity

Research has explored the use of 4-aminopyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine, as antitubercular agents. These studies aim to develop new treatments for tuberculosis by targeting specific bacterial enzymes .

Dye Synthesis

The compound has applications in the synthesis of dyes. Its structural properties make it suitable for creating various dyes used in different industries, including textiles and food coloring .

Sanitizer Production

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine can be used in the production of sanitizers. Its chemical properties may contribute to the effectiveness of sanitizers in eliminating bacteria and other pathogens .

Corrosion Inhibition

This compound has potential applications as a corrosion inhibitor. Its chemical structure could be utilized in formulations that protect metals from corrosion, which is valuable in industrial settings .

Copolymer Synthesis

Lastly, 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine can be involved in the synthesis of copolymers. These materials have a wide range of applications, including in the creation of plastics, adhesives, and other synthetic materials .

将来の方向性

作用機序

Target of Action

The primary target of 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by contributing to the formation and function of the mitotic spindle, which is necessary for cells to separate their chromosomes correctly .

Mode of Action

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This inhibition is achieved by the compound binding to AURKA, which prevents the kinase from performing its normal function .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically the transition from the G2 phase to the M phase . This is because AURKA is essential for the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . Therefore, the inhibition of AURKA can lead to cell cycle arrest .

Pharmacokinetics

The compound’s molecular weight (3162 g/mol) suggests it may have suitable pharmacokinetic properties

Result of Action

The inhibition of AURKA by 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine leads to a reduction in the phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . This results in the accumulation of cells in the G2/M phase of the cell cycle . Additionally, the compound triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are markers of apoptotic cell death . Therefore, the compound has the potential to reduce clonogenicity and induce apoptosis in cancer cells .

特性

IUPAC Name |

4,6-bis(3-chlorophenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRMCOCVKNUETH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。